N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H20N4OS3 and its molecular weight is 440.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated derivatives of benzothiophene for their antimicrobial properties. Gouda et al. (2010) utilized a key intermediate for the synthesis of thiazolidinone, thiazoline, and thiophene derivatives, showing promising antimicrobial activities. Similarly, Shams et al. (2011) designed novel antimicrobial dyes based on conjugate enaminones and enaminonitrile moieties derived from similar compounds, indicating significant antimicrobial activity against various organisms (Gouda, Berghot, Shoeib, & Khalil, 2010); (Shams, Mohareb, Helal, & Mahmoud, 2011).
Antitumor Applications
In the realm of cancer research, compounds synthesized from benzothiophene derivatives have been evaluated for their antitumor activities. Shams et al. (2010) reported the synthesis of heterocyclic derivatives showing high inhibitory effects in vitro for their antiproliferative activity against several cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams, Mohareb, Helal, & Mahmoud, 2010).
Heterocyclic Chemistry and Synthetic Applications
Research into the synthesis of heteroaromatic analogues using reactions like the Pummerer-type cyclization has led to the creation of biologically interesting nitrogen heterocycles, demonstrating the versatility of these compounds in synthesizing complex heterocyclic structures with potential biological interest (Horiguchi, Ogawa, Saitoh, & Sano, 2004).
Materials Science and Dye Synthesis
Novel polyfunctionalized dyes and their precursors based on these chemical systems have been synthesized for applications in dyeing and textile finishing, showcasing their utility in materials science. These dyes, characterized by their antibacterial and antifungal activities, have been applied in the dyeing of nylon, acetate, and polyester fabrics, demonstrating their practical applications beyond biological activity (Shams, Mohareb, Helal, & Mahmoud, 2011).
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS3/c1-11-23-20(18-13-6-4-8-16(13)29-21(18)24-11)27-10-17(26)25-19-14(9-22)12-5-2-3-7-15(12)28-19/h2-8,10H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRGDGBNQOPSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=C(C5=C(S4)CCCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.